molecular formula C18H26O3 B8670871 (-)-Menthyl hydroxyphenylacetate

(-)-Menthyl hydroxyphenylacetate

Cat. No.: B8670871
M. Wt: 290.4 g/mol
InChI Key: XEOQHVVLXIUVHB-UHFFFAOYSA-N
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Description

(-)-Menthyl hydroxyphenylacetate is a chiral derivative of hydroxyphenylacetic acid, leveraging the (-)-menthyl group as a versatile chiral auxiliary. In synthetic organic chemistry, this compound is valued for its potential in asymmetric synthesis, particularly in the formation of stereodefined carbon-carbon bonds. The hydroxyphenylacetate moiety is a known precursor in the synthesis of various bioactive molecules and natural products. Researchers utilize this chiral ester in methodological developments for enantioselective alkylations and as a key intermediate in constructing complex molecular architectures for pharmaceutical and agrochemical applications. Its inherent chirality, imparted by the menthol group, makes it a critical reagent for producing enantiomerically pure compounds. This product is intended for chemical synthesis and research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle the material appropriately in a controlled laboratory environment.

Properties

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxy-2-phenylacetate

InChI

InChI=1S/C18H26O3/c1-12(2)15-10-9-13(3)11-16(15)21-18(20)17(19)14-7-5-4-6-8-14/h4-8,12-13,15-17,19H,9-11H2,1-3H3

InChI Key

XEOQHVVLXIUVHB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(C2=CC=CC=C2)O)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Methyl Phenylacetate

Molecular Formula : C₉H₁₀O₂; Molecular Weight : 150.18 g/mol

  • Structural Differences : Lacks the hydroxyl group and menthyl substituent present in (-)-menthyl hydroxyphenylacetate.
  • Properties : Simpler aromatic ester with applications in perfumery and synthetic chemistry. Lower molecular weight and higher volatility compared to this compound.
  • Biological Relevance: Not directly linked to pathogenicity or microbial pathways, unlike hydroxyphenylacetate derivatives .

(-)-Menthyl Acetoacetate

Molecular Formula : C₁₄H₂₄O₃; Molecular Weight : 240.34 g/mol

  • Structural Differences : Contains an acetoacetate group (β-ketoester) instead of hydroxyphenylacetate.
  • Applications: Used in flavoring agents (FEMA No. 4327) and pharmaceuticals. The β-ketoester group enhances reactivity, making it distinct from the hydroxyphenylacetate ester .

Methyl Cyclopentylmandelate

Molecular Formula : C₁₄H₁₈O₃ (inferred from ); Structural Features : Cyclopentyl and phenyl groups attached to a glycolic acid ester.

  • Comparison: Shares the phenylacetate backbone but incorporates a cyclopentyl group instead of menthyl.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Implications
This compound* ~C₁₈H₂₆O₃ ~290.40 (estimated) Hydroxyphenyl, menthyl ester Potential antifungal, biomarker roles
Methyl phenylacetate C₉H₁₀O₂ 150.18 Phenylacetate ester Fragrances, synthetic intermediates
(-)-Menthyl acetoacetate C₁₄H₂₄O₃ 240.34 β-ketoester, menthyl ester Flavoring agents (e.g., FEMA 4327)
Methyl cyclopentylmandelate C₁₄H₁₈O₃ 234.29 Cyclopentyl, phenyl glycolate Pharmaceutical intermediates

*Estimated based on structural analogs.

Research Findings and Functional Comparisons

Antifungal Activity

  • Hydroxyphenylacetate in Fungi : Hydroxyphenylacetate is a key metabolite in Colletotrichum acutatum, linked to fungal stress responses and pathogenicity .

Microbial Metabolism

  • Degradation Pathways: Bacterial strains like Marinomonas fungiae degrade 3,4-hydroxyphenylacetate via specialized operons, highlighting its role in aromatic compound metabolism .
  • Biomarker Potential: 4-Hydroxyphenylacetate is elevated in colorectal cancer patients, suggesting its derivatives (e.g., this compound) may interact with gut microbiota .

Pharmacological Considerations

  • Toxicity and Safety: Phenylacetate derivatives like methyl 2-amino-2-phenylacetate hydrochloride (C₉H₁₂ClNO₂) are used in drug synthesis but require careful handling due to neurotoxicity risks .

Preparation Methods

Homogeneous Acid Catalysts

para-Toluenesulfonic acid (TsOH) is widely used for its high activity and ease of removal via aqueous washes. However, its corrosivity necessitates glass-lined reactors in industrial settings.

Typical Conditions:

  • TsOH (1.0–2.0 wt%)

  • Toluene, reflux (110°C)

  • Reaction time: 8–10 hours

Heterogeneous Catalysts

Silica gel-supported sulfonic acids enable catalyst recycling and reduce waste. For example, silica-SO3H (2.0 wt%) in toluene at 70°C achieves 88% yield after three cycles without significant activity loss.

Table 1: Catalyst Performance Comparison

CatalystLoading (wt%)Yield (%)Reusability
TsOH1.592Low
Silica-SO3H2.088High
Amberlyst-153.085Moderate

Solvent and Stoichiometry Effects

  • Menthol Excess: A 1.5:1 menthol-to-acid ratio maximizes esterification efficiency.

  • Solvent Polarity: Low-polarity solvents (e.g., toluene) improve selectivity by reducing polar by-product formation.

Industrial Scalability and Process Design

Continuous-Flow Reactors

Pilot-scale studies demonstrate that tubular reactors with static mixers enhance heat transfer and reduce reaction time by 30% compared to batch systems.

Process Parameters:

  • Temperature: 100°C

  • Residence time: 2 hours

  • Yield: 94%

Waste Minimization Strategies

  • Solvent Recovery: Distillation recovers >95% toluene for reuse.

  • Catalyst Recycling: Heterogeneous systems reduce hazardous waste generation by 70%.

Analytical Characterization

Chromatographic Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) confirms chemical purity (>99%) using a YMC-Triart C18 column and acetonitrile/water gradient.

Table 2: HPLC Method Parameters

ColumnFlow Rate (mL/min)Gradient Profile
YMC-Triart C180.45–35% B over 8.5 min

Structural Elucidation via NMR

  • ¹H NMR (CDCl₃): δ 6.80–7.20 (m, 4H, aromatic), 4.70–4.90 (m, 1H, menthyl CH), 3.60 (s, 2H, CH₂COO).

  • ¹³C NMR: 172.5 ppm (ester carbonyl), 55.3 ppm (menthyl CH) .

Q & A

Q. What are the recommended laboratory methods for synthesizing (-)-Menthyl hydroxyphenylacetate?

  • Methodological Answer : this compound can be synthesized via esterification or phosphorylation reactions. For example, menthol derivatives have been prepared using phosphorus oxychloride (POCl₃) to form menthyl phosphate intermediates, which can be further modified . Enzymatic approaches, such as tyrosinase or hydroxyphenylacetate 3-hydroxylase catalysis, are also viable for stereoselective synthesis, leveraging microbial or plant-derived enzymes . Key steps include:
  • Purification via vacuum distillation or recrystallization.
  • Characterization using NMR and mass spectrometry to confirm structure and enantiomeric purity.

Q. How is NMR spectroscopy applied to determine the stereochemical configuration of this compound?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ³¹P) is critical for resolving stereoisomers. For menthyl derivatives, chemical shift differences in ¹H NMR (e.g., diastereotopic proton splitting) and ³¹P NMR (phosphorus environment changes) help distinguish enantiomers and cis/trans isomers . Key protocols:
  • Use chiral shift reagents (e.g., Eu(hfc)₃) in ¹H NMR to enhance splitting.
  • Compare coupling constants (J-values) in NOESY or COSY spectra to confirm spatial arrangements.

Q. What analytical techniques are used to detect this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are standard. For example:
TechniqueApplicationKey Parameters
LC-MSUrine biomarker detection (e.g., breast cancer studies)Column: C18; Ionization: ESI⁻; LOD: 0.1 ng/mL
GC-MSMetabolic pathway analysisDerivatization: BSTFA; Column: HP-5MS; Quantitation via internal standards

Advanced Research Questions

Q. How does this compound modulate NadR transcriptional repressor activity in Neisseria meningitidis?

  • Methodological Answer : Structural studies (X-ray crystallography, cryo-EM) reveal that hydroxyphenylacetate derivatives bind NadR via conformational selection, inducing inactive states. Key approaches:
  • Surface plasmon resonance (SPR) to measure binding affinity (KD values).
  • Isothermal titration calorimetry (ITC) to assess thermodynamic parameters (ΔH, ΔS) .
    Contradictions in ligand efficacy across strains may arise from NadR polymorphisms, requiring mutagenesis studies to validate residue-specific interactions.

Q. What is the role of this compound in microbial aromatic compound degradation?

  • Methodological Answer : Microbial pathways (e.g., Clostridium spp.) utilize hydroxyphenylacetate decarboxylase (Hpd) to convert the compound into p-cresol. Key steps:
  • Gene knockout models to confirm Hpd dependency.
  • Metabolomics (via ¹³C-labeled substrates) to trace degradation intermediates .
    Discrepancies in degradation rates across studies may stem from pH or oxygen sensitivity, necessitating anaerobic culture optimization.

Q. How can researchers resolve contradictions in bioactivity data for this compound across experimental models?

  • Methodological Answer : Cross-model validation is critical. For example:
  • In vitro vs. in vivo discrepancies : Use pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to assess bioavailability.
  • Species-specific effects : Compare human cell lines (e.g., HEK293) with murine models under controlled dosing .
    Statistical tools (e.g., meta-analysis) should aggregate data from heterogeneous studies to identify confounding variables (e.g., solvent effects, impurity profiles).

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